4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
- is a chemical compound with the following structure:
- It consists of a benzohydrazide core with a decyloxy group and a pentyloxy-substituted phenyl group.
- The compound’s systematic name is Benzonitrile, 4-[(E)-[[4-(decyloxy)phenyl]methylene]amino]- .
- It has applications in various fields due to its unique structure and properties.
4-(Decyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide: C24H30N2O
Preparation Methods
Synthetic Routes: The synthesis of this compound involves condensation reactions. One common method is the reaction between a substituted benzaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in batch or continuous processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for ligand design in coordination chemistry or metal-organic frameworks (MOFs).
Biology: It may serve as a potential bioactive compound due to its aromatic and hydrazide moieties.
Medicine: Research could explore its potential as an antitumor agent or other therapeutic applications.
Industry: Its use in materials science (e.g., polymers) or catalysis may be investigated.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It could interact with cellular targets, modulate pathways, or exhibit other biological effects.
Comparison with Similar Compounds
Similar Compounds: Other hydrazide derivatives or nitrile-containing compounds.
Uniqueness: Highlight its specific features, such as the long alkyl chains and the pentyloxy-substituted phenyl group.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential.
Properties
Molecular Formula |
C29H42N2O3 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(4-pentoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C29H42N2O3/c1-3-5-7-8-9-10-11-13-23-34-28-20-16-26(17-21-28)29(32)31-30-24-25-14-18-27(19-15-25)33-22-12-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3,(H,31,32)/b30-24+ |
InChI Key |
JXCWVOWVJLJZJV-BGABXYSRSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCCCCC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
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